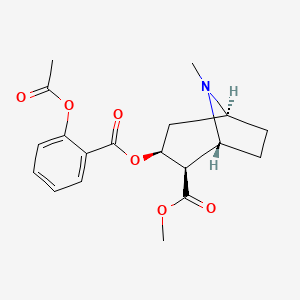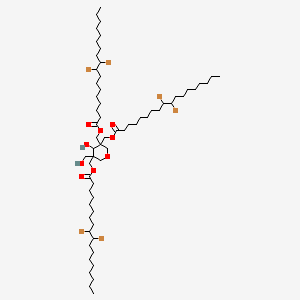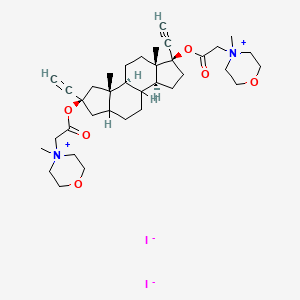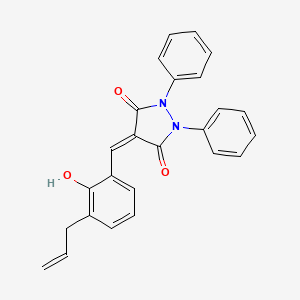
2'-Acetoxycocaine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Acetoxycocaine, also known as ortho-acetoxy-cocaine, is a synthetic analog of cocaine. This compound is characterized by the presence of an acetoxy group at the 2’ position of the benzoyl ester moiety. It exhibits a quicker onset of action compared to cocaine and has been studied for its enhanced binding potency to various neurotransmitter transporters .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Acetoxycocaine typically involves the esterification of cocaine with acetic anhydride. The reaction proceeds under mild conditions, often at room temperature, and requires a catalyst such as pyridine to facilitate the acetylation process. The general reaction can be summarized as follows:
- Cocaine is dissolved in an appropriate solvent, such as dichloromethane.
- Acetic anhydride is added to the solution.
- Pyridine is introduced as a catalyst.
- The reaction mixture is stirred at room temperature for several hours.
- The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of 2’-Acetoxycocaine follows similar principles but on a larger scale. The process involves:
- Large-scale esterification using industrial reactors.
- Continuous monitoring of reaction conditions to ensure optimal yield.
- Use of automated purification systems to isolate the final product.
化学反应分析
Types of Reactions: 2’-Acetoxycocaine undergoes various chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to yield salicylmethylecgonine.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Salicylmethylecgonine: Formed via hydrolysis.
Carboxylic Acids: Result from oxidation.
Alcohols: Produced through reduction reactions.
Substituted Derivatives: Generated from nucleophilic substitution.
科学研究应用
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Medicine: Explored for its potential as a local anesthetic and its effects on the central nervous system.
Industry: Utilized in the synthesis of other pharmacologically active compounds.
作用机制
The mechanism of action of 2’-Acetoxycocaine involves its interaction with neurotransmitter transporters. It exhibits a high binding affinity for the dopamine transporter and the norepinephrine transporter, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced stimulation of the central nervous system. The compound’s acetoxy group contributes to its rapid onset of action and increased potency compared to cocaine.
相似化合物的比较
2’-Acetoxycocaine is unique due to its acetoxy substitution, which significantly alters its pharmacological profile. Similar compounds include:
Cocaine: The parent compound, with a slower onset of action and lower binding affinity for neurotransmitter transporters.
Salicylmethylecgonine: A metabolite of 2’-Acetoxycocaine, formed via hydrolysis.
2’-Hydroxycocaine: Another analog with different pharmacokinetic properties.
属性
CAS 编号 |
192648-66-1 |
|---|---|
分子式 |
C19H23NO6 |
分子量 |
361.4 g/mol |
IUPAC 名称 |
methyl (1R,2R,3S,5S)-3-(2-acetyloxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C19H23NO6/c1-11(21)25-15-7-5-4-6-13(15)18(22)26-16-10-12-8-9-14(20(12)2)17(16)19(23)24-3/h4-7,12,14,16-17H,8-10H2,1-3H3/t12-,14+,16-,17+/m0/s1 |
InChI 键 |
BGTCUQCBSAMJBH-JSQNDZKTSA-N |
手性 SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3C |
规范 SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2CC3CCC(C2C(=O)OC)N3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride](/img/structure/B12779573.png)


![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)

![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)


